5-(Methylsulfonyl)quinolin-3-amine
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Overview
Description
5-(Methylsulfonyl)quinolin-3-amine is a heterocyclic organic compound with the molecular formula C₁₀H₁₀N₂O₂S and a molecular weight of 222.26 g/mol . This compound is known for its significant industrial applications, primarily as an intermediate in organic synthesis. It is used in the production of pesticides, dyes, photosensitive materials, and other high-value organic compounds .
Mechanism of Action
Pharmacokinetics
The pharmacokinetic properties of 5-(Methylsulfonyl)quinolin-3-amine include high gastrointestinal absorption, indicating good bioavailability . The compound’s lipophilicity (Log Po/w) is around 1.04 (iLOGP), indicating a balance between hydrophilicity and lipophilicity that could influence its absorption and distribution .
Result of Action
One study has shown that a quinoline derivative exhibited anticancer activity, suggesting that this compound might have similar effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other drugs could impact its pharmacokinetics, particularly if they interact with the same enzymes or transporters . The compound’s stability could also be affected by temperature and light conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfonyl)quinolin-3-amine typically involves a series of organic reactions. One common method includes the reaction of an amino-containing compound with a sulfonic acid compound to yield the target product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale organic synthesis techniques. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
5-(Methylsulfonyl)quinolin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives .
Scientific Research Applications
5-(Methylsulfonyl)quinolin-3-amine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pesticides, and photosensitive materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(Methylsulfonyl)quinolin-3-amine include other quinoline derivatives such as:
Quinoline: A nitrogen-based heterocyclic aromatic compound.
Chloroquine: An antimalarial drug with a quinoline core.
Camptothecin: An anticancer agent with a quinoline structure.
Uniqueness
What sets this compound apart from these similar compounds is its unique methylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances its stability and reactivity, making it suitable for various industrial and research applications .
Properties
IUPAC Name |
5-methylsulfonylquinolin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-15(13,14)10-4-2-3-9-8(10)5-7(11)6-12-9/h2-6H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNUYUUFBOJQSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1C=C(C=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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